molecular formula C17H25FO3 B8365675 4-(Decyloxy)-3-fluorobenzoic acid

4-(Decyloxy)-3-fluorobenzoic acid

Cat. No. B8365675
M. Wt: 296.4 g/mol
InChI Key: XVICHYQFMAVOKG-UHFFFAOYSA-N
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Patent
US05750050

Procedure details

A solution of n-butyllithium was added dropwise to a stirred, cooled (-78° C.) solution of compound of step 2.1 in dry THF. The mixture was maintained under these conditions for 40 mins and then poured into a slurry of dry ether and cardice. The solution was acidified with 36% HCl, washed with water and dried (magnesium sulphate). The solvent was removed to yield a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:12]=[CH:11][C:10]([O:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])=[C:9]([F:24])[CH:8]=1.[C:25](=[O:27])=[O:26].Cl>C1COCC1.CCOCC>[CH2:14]([O:13][C:10]1[CH:11]=[CH:12][C:7]([C:25]([OH:27])=[O:26])=[CH:8][C:9]=1[F:24])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C=C1)OCCCCCCCCCC)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was maintained under these conditions for 40 mins
Duration
40 min
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulphate)
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
to yield a white solid

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCC)OC1=C(C=C(C(=O)O)C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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